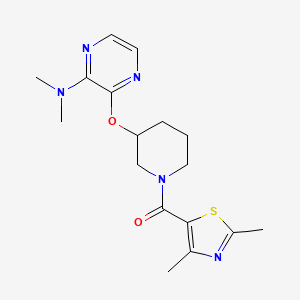
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H23N5O2S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone , also known by its CAS number 2034439-74-0, has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and preliminary research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A pyrazine ring
- A piperidine group
- A thiazole moiety
The presence of the dimethylamino group enhances its solubility and reactivity, making it a promising candidate for further pharmacological studies. Its molecular formula is C17H22N4O2S, with a molecular weight of 346.4 g/mol .
Biological Activity Overview
Preliminary studies have indicated that this compound may possess various biological activities, including:
- Antimicrobial Properties : Early investigations suggest potential effectiveness against certain bacterial strains.
- Antiviral Activity : There are indications that the compound may inhibit viral replication, although specific viruses have yet to be identified.
- Anticancer Potential : Initial in vitro studies hint at its capability to affect cancer cell lines, possibly through modulation of specific molecular targets.
While the precise mechanisms of action remain largely unexplored, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems. This interaction could lead to either inhibition or activation of biochemical pathways, which may result in therapeutic effects. Further research is required to elucidate these mechanisms.
Case Studies and Research Findings
- In Vitro Studies :
-
Antimicrobial Testing :
- Preliminary assays have demonstrated some level of antimicrobial activity; however, detailed results are pending publication. Future studies are expected to clarify the spectrum of activity against specific pathogens.
-
Pharmacokinetics and Toxicology :
- Current research is focusing on the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments are also underway to evaluate safety profiles in potential therapeutic applications.
Comparative Analysis with Similar Compounds
Conclusion and Future Directions
The compound this compound shows promise as a multi-functional agent with potential applications in treating infections and cancer. However, comprehensive studies are necessary to fully understand its biological mechanisms and therapeutic potential.
Future research should focus on:
- Detailed mechanism elucidation
- Broader spectrum antimicrobial testing
- Clinical trials to assess efficacy and safety in humans
属性
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-11-14(25-12(2)20-11)17(23)22-9-5-6-13(10-22)24-16-15(21(3)4)18-7-8-19-16/h7-8,13H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTDUEAJCKRNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














